The Multifaceted Role of Cathepsin G in Neutrophil Function: An In-depth Technical Guide
The Multifaceted Role of Cathepsin G in Neutrophil Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cathepsin G (CG) is a serine protease predominantly found in the azurophilic granules of neutrophils. As a key component of the innate immune system, CG plays a critical role in host defense, inflammation, and tissue remodeling. This technical guide provides a comprehensive overview of the primary functions of Cathepsin G in neutrophils, with a focus on its enzymatic activity, involvement in signaling pathways, and its role in various physiological and pathological processes.
Enzymatic Profile and Substrate Specificity
Cathepsin G exhibits a dual substrate specificity, with both chymotrypsin-like and trypsin-like activities.[1][2] This allows it to cleave a broad range of protein substrates. The chymotrypsin-like activity favors cleavage at the C-terminus of aromatic amino acids such as phenylalanine, tyrosine, and tryptophan, while the trypsin-like activity targets lysine and arginine residues.[1][2]
Quantitative Data on Cathepsin G Activity
The enzymatic efficiency of Cathepsin G against various substrates is summarized in the table below. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.
| Substrate Type | Specific Substrate | kcat/Km (M⁻¹s⁻¹) | Reference |
| Fluorogenic Peptide | Abz-TPFSGQ-EDDnp | 1.0 x 10⁵ | [3] |
| Fluorogenic Peptide | Abz-EPFWEDQ-EDDnp | 1.0 x 10⁵ | [3] |
| Fluorogenic Peptide | Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp | 1.5 x 10⁸ | [4] |
| Angiotensin I | Km = 5.9 x 10⁻⁴ M, kcat = 4.0 s⁻¹ | [5] |
Table 1: Kinetic parameters of human neutrophil Cathepsin G for various substrates.
Primary Functions of Cathepsin G in Neutrophils
Cathepsin G's functions extend beyond simple protein degradation and are integral to the neutrophil's role as a first responder in the immune system.
Host Defense and Antimicrobial Activity
A primary function of Cathepsin G is the direct killing of invading pathogens. This occurs both intracellularly within phagolysosomes and extracellularly.[6][7] Its broad substrate specificity allows it to degrade a variety of microbial proteins.[7] Studies have shown its efficacy against bacteria such as Streptococcus pneumoniae.[8][9]
Modulation of Inflammation and Immune Responses
Cathepsin G is a potent modulator of inflammation. It can process and modify the activity of various cytokines and chemokines, thereby influencing the recruitment and activation of other immune cells.[10][11] For instance, it can cleave and activate pro-inflammatory cytokines like pro-IL-1α.[12][13]
Role in Neutrophil Extracellular Traps (NETs)
Cathepsin G is a key component of Neutrophil Extracellular Traps (NETs), which are web-like structures of DNA, histones, and granular proteins released by neutrophils to trap and kill pathogens.[11] Within NETs, Cathepsin G, in concert with other proteases like neutrophil elastase, contributes to the degradation of virulence factors and the killing of entrapped microbes.[12][13] It has also been shown to cleave histone H3, which may facilitate DNA condensation during NET formation.[14][15]
Processing of Bioactive Molecules and Receptors
Cathepsin G can cleave and alter the function of a variety of host proteins, including:
-
Extracellular Matrix (ECM) Proteins: It can degrade components of the ECM such as denatured collagen (gelatin), contributing to tissue remodeling during inflammation and potentially to tissue damage in chronic inflammatory diseases.
-
Cell Surface Receptors: Cathepsin G can cleave cell surface receptors, thereby modulating cellular responses. For example, it can activate Protease-Activated Receptor 4 (PAR4) on platelets.[1][13][16]
-
Cytokines and Chemokines: It can process cytokines and chemokines to either enhance or diminish their activity.[17]
Signaling Pathways Involving Cathepsin G
Cathepsin G participates in and influences several critical signaling pathways.
Activation of Protease-Activated Receptors (PARs)
Cathepsin G can activate PAR4 on the surface of platelets, leading to platelet activation, aggregation, and degranulation.[1][13][16] This highlights a direct link between neutrophil activation and thrombosis.
Modulation of Endothelial Cell Function
Cathepsin G can increase the permeability of endothelial cell monolayers by degrading tight junction proteins like occludin and adherens junction proteins like VE-cadherin.[10][11] This contributes to the influx of inflammatory cells and plasma proteins into tissues.
Experimental Protocols
Measurement of Cathepsin G Activity using a Fluorogenic FRET Assay
This protocol describes the measurement of Cathepsin G activity in biological samples using a Fluorescence Resonance Energy Transfer (FRET) substrate.[10][12]
Materials:
-
Fluorogenic Cathepsin G substrate (e.g., Abz-EPFWEDQ-EDDnp)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Purified human neutrophil Cathepsin G (for standard curve)
-
Neutrophil lysate or other biological sample
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare a standard curve:
-
Perform serial dilutions of purified Cathepsin G in assay buffer to generate a range of known concentrations.
-
-
Prepare samples:
-
If using neutrophil lysates, prepare the lysate according to standard protocols and determine the protein concentration.
-
Dilute the sample in assay buffer to a suitable concentration.
-
-
Set up the reaction:
-
Add a defined volume of the standard or sample to the wells of the 96-well plate.
-
Add the fluorogenic substrate to each well to a final concentration in the low micromolar range.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm for Abz/EDDnp FRET pair) at regular time intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time).
-
Use the standard curve to determine the concentration of active Cathepsin G in the samples.
-
Generation of Cathepsin G Knockout Mice
The generation of Cathepsin G deficient mice is a crucial tool for studying its in vivo functions.[15][18]
Methodology Overview:
-
Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Ctsg gene with a selectable marker gene (e.g., neomycin resistance). Homologous arms flanking the selectable marker are included to facilitate homologous recombination.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into pluripotent ES cells, typically from a 129/SvJ mouse strain, via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have undergone successful homologous recombination are selected for using the selectable marker (e.g., G418 resistance). Correctly targeted clones are identified by Southern blotting and/or PCR.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts from a different mouse strain (e.g., C57BL/6J).
-
Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric males are bred with wild-type females. Agouti-colored offspring indicate germline transmission of the targeted allele from the 129/SvJ ES cells.
-
Generation of Homozygous Knockout Mice: Heterozygous offspring are interbred to produce homozygous Cathepsin G knockout mice.
Conclusion
Cathepsin G is a highly versatile and potent serine protease of neutrophils with a wide array of functions that are central to innate immunity and inflammation. Its ability to degrade microbial components, process inflammatory mediators, and influence the function of other cells underscores its importance in both host defense and the pathogenesis of inflammatory diseases. The detailed understanding of its enzymatic activity and signaling pathways, facilitated by the experimental approaches outlined in this guide, is crucial for the development of novel therapeutic strategies targeting Cathepsin G in various disease contexts.
References
- 1. anaspec.com [anaspec.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TGF-β Regulates Cathepsin Activation during Normal and Pathogenic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 6. Isolation and Functional Analysis of Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Measurement of Neutrophil Elastase, Proteinase 3, and Cathepsin G Activities using Intramolecularly Quenched Fluorogenic Substrates | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Measurement of neutrophil elastase, proteinase 3, and cathepsin G activities using intramolecularly quenched fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. nacalai.com [nacalai.com]
- 16. Cathepsin G-mediated enhanced TGF-β signaling promotes angiogenesis via upregulation of VEGF and MCP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 18. origene.com [origene.com]
